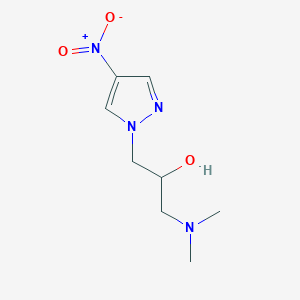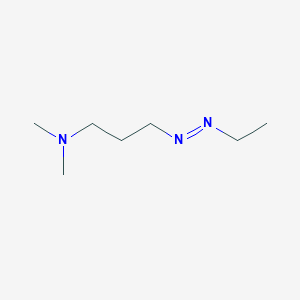
3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group and an ethyldiazene moiety. It is often used as a reagent in organic synthesis and has gained attention for its role in peptide synthesis and protein crosslinking.
Méthodes De Préparation
The synthesis of 3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine typically involves the reaction of N,N-dimethyl-1,3-propanediamine with ethyl isocyanate to form a urea intermediate. This intermediate is then dehydrated to yield the final product . The reaction conditions generally include the use of organic solvents and catalysts to facilitate the process. Industrial production methods often involve optimizing these conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the dimethylamino group is replaced by other functional groups.
Coupling Reactions: It is commonly used in coupling reactions to form amide bonds, especially in peptide synthesis.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a carboxyl-activating agent for the coupling of primary amines to yield amide bonds.
Biology: The compound is employed in protein crosslinking to nucleic acids, which is essential for studying protein-DNA interactions.
Medicine: It is used in the synthesis of pharmaceuticals and as a reagent in drug development processes.
Mécanisme D'action
The mechanism of action of 3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine involves the activation of carboxyl groups to form reactive intermediates. These intermediates can then react with primary amines to form stable amide bonds. The process typically involves the formation of an O-acylisourea intermediate, which is highly reactive and facilitates the coupling reaction . This mechanism is crucial for its applications in peptide synthesis and protein crosslinking.
Comparaison Avec Des Composés Similaires
3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine is often compared with other carbodiimides such as dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC). While all these compounds serve as carboxyl-activating agents, this compound has the advantage of being water-soluble and producing a urea byproduct that can be easily removed using dilute acid . This makes it more convenient for certain applications, especially in aqueous environments.
Similar Compounds
- Dicyclohexylcarbodiimide (DCC)
- Diisopropylcarbodiimide (DIC)
- N,N’-Di-tert-butylcarbodiimide
Propriétés
Formule moléculaire |
C7H17N3 |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
3-(ethyldiazenyl)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C7H17N3/c1-4-8-9-6-5-7-10(2)3/h4-7H2,1-3H3 |
Clé InChI |
PSKFZWTXVLPHDU-UHFFFAOYSA-N |
SMILES canonique |
CCN=NCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



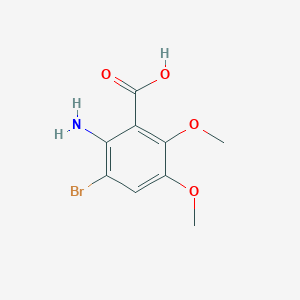
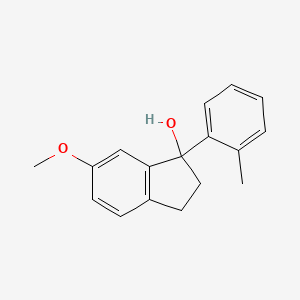
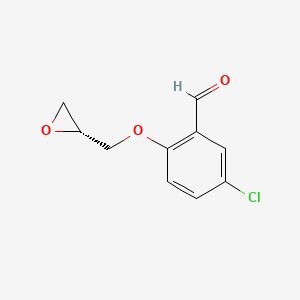
![8-Iodo-7-ethoxycarbonylamino-2-methylimidazo[1,2-a]pyridine](/img/structure/B8299074.png)
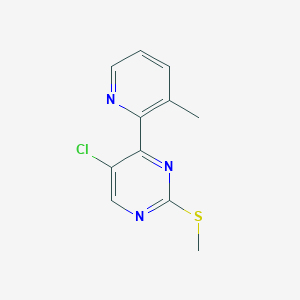
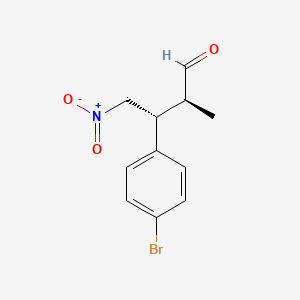
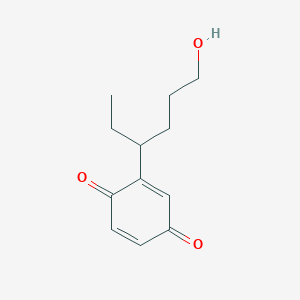
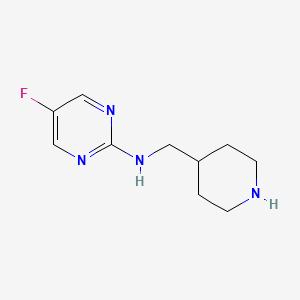
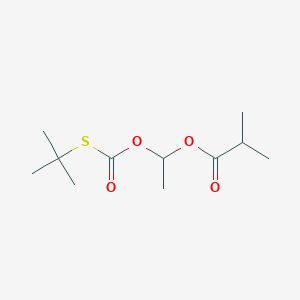
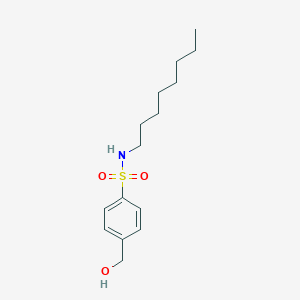
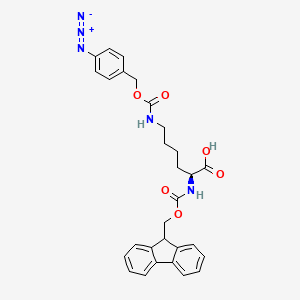
![4-Hydroxy-6-(4-nitrophenyl)furo[2,3-d]pyrimidine](/img/structure/B8299132.png)
